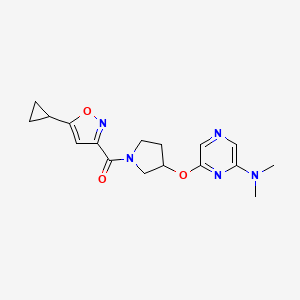![molecular formula C19H13Cl2NO3 B2494654 7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-39-4](/img/structure/B2494654.png)
7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves complex chemical reactions. Research indicates the utility of pyrrolo[3,4-c]pyrrole-1,4-diones as pigments, with structural studies focusing on chromophore systems with aromatic substituents and the impact of substituents at the nitrogen atom on molecular structure (Fujii et al., 2002).
Molecular Structure Analysis
The molecular structure is characterized by its non-planarity and specific dihedral angles between the pyrrole, naphthalene, and benzene rings, indicating a complex spatial arrangement (Fujii et al., 2002). The presence of intramolecular hydrogen bonding further contributes to its unique structural properties.
Chemical Reactions and Properties
Chemical reactions of this compound are significantly influenced by its molecular structure. The synthesis process showcases its reactivity with styrene, leading to substituted dihydropyrano pyrrole-diones, whose structure was confirmed via XRD analysis (Silaichev et al., 2012). This reactivity underscores the compound's potential in synthetic organic chemistry.
Physical Properties Analysis
The physical properties, including crystal structure and molecular conformations, are crucial for understanding the behavior of this compound in different environments. The crystallographic analysis reveals detailed insights into its solid-state structure, providing a foundation for predicting its physical behavior in applications (Grubenmann et al., 1993).
科学的研究の応用
Photoluminescence and Electronic Applications
Polymers containing pyrrolo[3,4-c]pyrrole units and phenylene segments have shown significant promise in electronic applications due to their strong photoluminescence and good photochemical stability. These materials exhibit high solubility and processability, making them suitable for electronic device fabrication, such as in photovoltaic cells and light-emitting diodes (LEDs) (Beyerlein & Tieke, 2000).
Nanotechnology and Material Science
The study of macro and nanocrystals of chlorophenyl derivatives has uncovered their potential in nanotechnology and material science, particularly for applications in electronic filters, frequency doubling circuits, and opto-electronic devices. These compounds demonstrate unique dielectric, fluorescence, photoconductivity, and tribological properties at the nano-scale, indicating their utility in advanced material development (Kolanjinathan et al., 2020).
Antibacterial Agents
Compounds synthesized from chlorophenyl derivatives have been evaluated for their antibacterial efficacy. Simple and convenient synthetic routes have led to the development of compounds with significant activity against both gram-negative and gram-positive bacteria, highlighting their potential in addressing antibiotic resistance (Sheikh et al., 2009).
Organic Synthesis and Medicinal Chemistry
In the realm of organic synthesis and medicinal chemistry, chlorophenyl-containing compounds have been explored for their utility in creating novel therapeutic agents. These compounds exhibit a range of biological activities, including antitubercular properties, and serve as key intermediates in the synthesis of diverse pharmacologically active molecules (Kantevari et al., 2011).
作用機序
Target of Action
Compounds with similar structures have been known to target serine/threonine kinases , which are essential components of the MAP kinase signal transduction pathway .
Mode of Action
Similar compounds have been shown to reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .
Biochemical Pathways
It can be inferred that it may influence the map kinase signal transduction pathway and glucose metabolism , given the targets and mode of action of similar compounds.
Result of Action
Based on the mode of action of similar compounds, it can be inferred that it may lead to a reduction in blood glucose levels .
Action Environment
It is known that factors such as temperature can influence the behavior of similar compounds .
特性
IUPAC Name |
7-chloro-1-(4-chlorophenyl)-2,6-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2NO3/c1-9-7-14-12(8-13(9)21)17(23)15-16(10-3-5-11(20)6-4-10)22(2)19(24)18(15)25-14/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEPJXCLWUFACPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

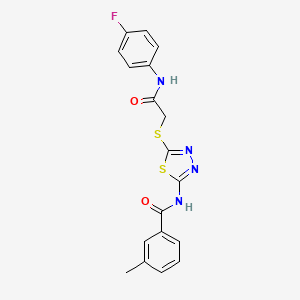
![N-cyclohexyl-2-((4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2494575.png)
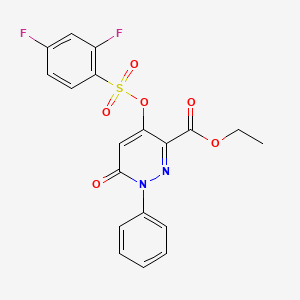


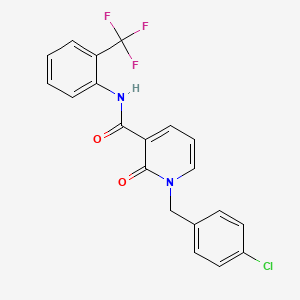
![7-(6-(4-(2-fluorophenyl)piperazin-1-yl)-6-oxohexyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/no-structure.png)
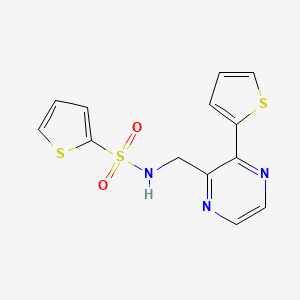

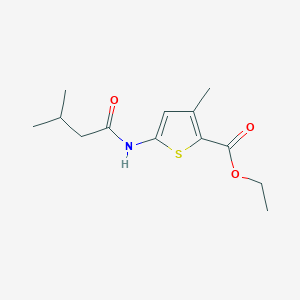
amine](/img/structure/B2494588.png)
![N-(2-methoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2494589.png)

